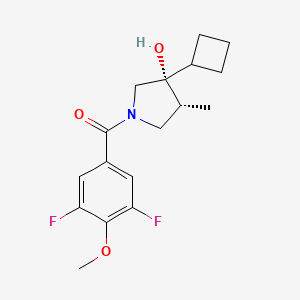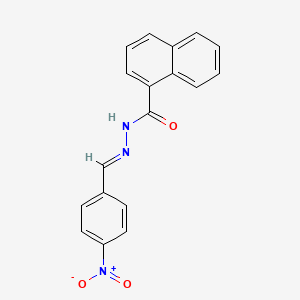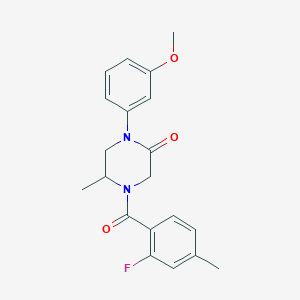
(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules similar to "(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol" often involves multiple steps, including cycloaddition reactions, ring closure methods, and specific functional group transformations. For example, Kotian et al. (2005) described a large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which could serve as a useful intermediate for the synthesis of various bioactive molecules, highlighting a general approach that might be adapted for synthesizing the compound of interest (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol" has been the subject of extensive studies, which include X-ray crystallography and theoretical calculations. Amato et al. (1990) performed crystal and molecular structure determinations for cognition activators, providing insights into the conformation of isolated molecules that could be relevant for understanding the structural aspects of the target compound (Amato et al., 1990).
Chemical Reactions and Properties
The chemical reactivity and properties of complex molecules depend on their functional groups and overall structure. Halim and Ibrahim (2022) discussed the ring opening followed by ring closure reactions of specific compounds, leading to novel structures. This study, along with others, contributes to a broader understanding of the chemical behavior that compounds like "(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol" might exhibit (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of molecules, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The study by Kavitha et al. (2006) on the synthesis and crystal structure of related compounds sheds light on the significance of these properties in scientific research (Kavitha et al., 2006).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application and understanding of complex compounds. The work by Wang et al. (2013) on synthesizing potential PET agents for imaging in cancers illustrates the multifaceted chemical properties that can be relevant for compounds with similar complexity (Wang et al., 2013).
科学的研究の応用
Synthesis and Functionalization of Heterocycles
Research in the field of synthetic organic chemistry has highlighted the versatility of pyrrolidinol derivatives in the synthesis and functionalization of heterocyclic compounds. For instance, the synthesis of benzo[b]thiepins involves a cycloaddition reaction followed by ring opening and hydrolysis steps, showcasing the utility of pyrrolidinol derivatives in constructing complex heterocyclic structures (D. Reinhoudt & C. G. Kouwenhoven, 1974). Similarly, the generation of diverse trifluoromethyl heterocycles from a single precursor demonstrates the role of pyrrolidinol derivatives in the efficient synthesis of fluorinated heterocycles, which are of significant interest due to their pharmaceutical and agrochemical applications (Mark A. Honey et al., 2012).
Catalysis and Ligand Development
Pyrrolidinol derivatives also play a crucial role in the development of catalysts and ligands for various organic reactions. For example, the design of rhodium N-heterocyclic carbene catalysts for the hydrothiolation of alkynes showcases the potential of pyrrolidinol-based ligands in catalysis, offering a switch in regioselectivity based on the ligand structure (Andrea Di Giuseppe et al., 2012). Additionally, the synthesis of luminescent copper(I) complexes with pyridine and quinoline derivatives indicates the application of pyrrolidinol derivatives in the development of new materials with unique photophysical properties (Torsten Hölzel et al., 2021).
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyrrolidinol derivatives have been explored for their potential as anticancer agents. The synthesis and characterization of organometallic complexes with pyrrolidinol-derived ligands for cancer treatment highlight the medicinal applications of these compounds (I. Stepanenko et al., 2011). This research underscores the importance of pyrrolidinol derivatives in the development of new therapeutic agents.
特性
IUPAC Name |
[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(3,5-difluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-10-8-20(9-17(10,22)12-4-3-5-12)16(21)11-6-13(18)15(23-2)14(19)7-11/h6-7,10,12,22H,3-5,8-9H2,1-2H3/t10-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBQNFZRGSAGR-QGHHPUGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=CC(=C(C(=C3)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC(=C(C(=C3)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)
![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
